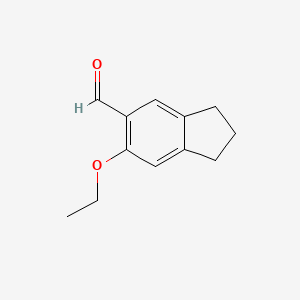
6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Descripción general
Descripción
“6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde” is a chemical compound with the CAS Number: 876717-50-9 . It has a molecular weight of 190.24 and its IUPAC name is 6-ethoxy-5-indanecarbaldehyde . The InChI code for this compound is 1S/C12H14O2/c1-2-14-12-7-10-5-3-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C12H14O2 . The InChI key for this compound is DGWSPLWUFBLCPY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
DNA-binding Properties of Complexes
Research on Ln(III) complexes involving a compound structurally related to 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde demonstrated DNA-binding properties via an intercalation mechanism. These complexes showed significant antioxidative activity against hydroxyl free radicals from the Fenton reaction, indicating potential in biochemical applications (Wang et al., 2009).
Synthesis of Coumarin Derivatives
A study described the synthesis of coumarin derivatives containing pyrazole and indenone rings, which are structurally related to the chemical . These compounds exhibited promising antioxidant activity and significant antihyperglycemic effects in animal models (Kenchappa et al., 2017).
Antimicrobial Activity
A series of compounds derived from 2,3-dihydro-1H-inden-1-one showed moderate to good antimicrobial activity against several bacterial and fungal organisms. These findings highlight the potential of related compounds in developing new antimicrobial agents (Swamy et al., 2019).
Fluorescent Sensor Development
Research on a chromone-derived Schiff-base, which is structurally similar to this compound, demonstrated its application as a fluorescent sensor. This sensor exhibited high selectivity and sensitivity towards Al(III) ions, indicating its potential in analytical chemistry and environmental monitoring (Liu & Yang, 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12-7-10-5-3-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSPLWUFBLCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCCC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390237 | |
| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-50-9 | |
| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


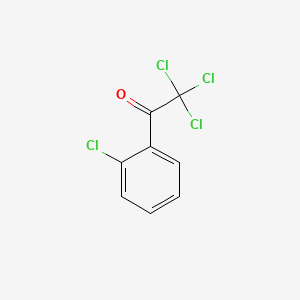

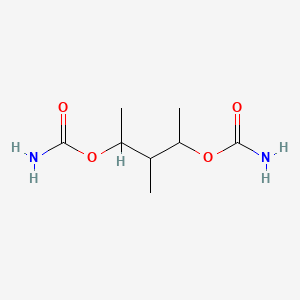
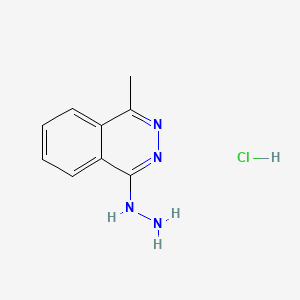

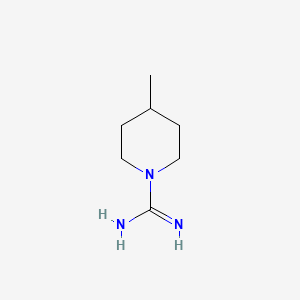
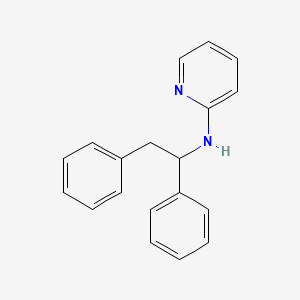
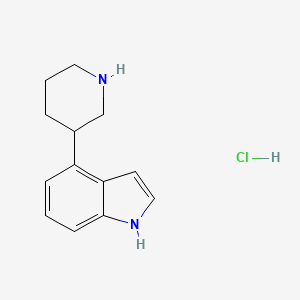
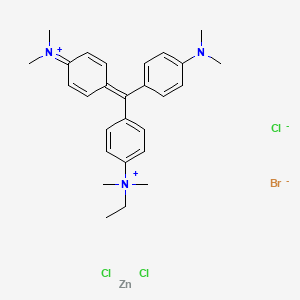
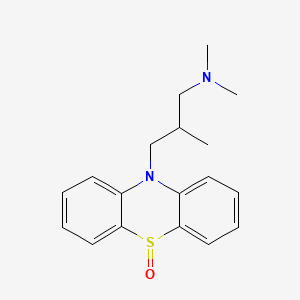
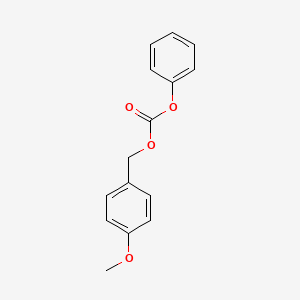
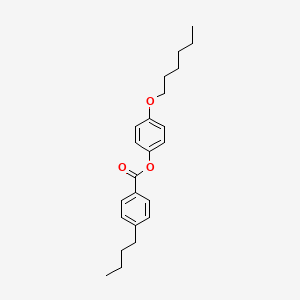

![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)
